molecular formula C23H27N5O3S B293725 N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

Cat. No. B293725
M. Wt: 453.6 g/mol
InChI Key: QYLXCVDNSMPZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline, also known as DT-TAZ, is a novel organic molecule that has been extensively studied for its potential applications in scientific research. This molecule is a member of the triazole-thiadiazole family of compounds, which are known for their unique electronic and optical properties. In

Mechanism of Action

N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline acts as a π-conjugated system that can interact with various biological molecules through π-π stacking and hydrogen bonding interactions. The mechanism of action of N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline involves the transfer of energy from the excited state of N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline to the target molecule, resulting in fluorescence emission.
Biochemical and Physiological Effects
N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline has been shown to have low toxicity and can be used in various biological systems without causing any adverse effects. It has been used as a fluorescent probe for the detection of cancer cells, and its use in vivo has been reported.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline has several advantages for lab experiments, including its high quantum yield, good photostability, and low toxicity. However, the main limitation of N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline is its limited solubility in water, which can affect its use in biological systems.

Future Directions

There are several future directions for research on N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline. One area of research is the development of new synthetic routes to improve the yield and purity of N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline. Another area of research is the investigation of the mechanism of interaction between N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline and biological molecules, which can lead to the development of new fluorescent probes for biological applications. Additionally, the use of N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline in optoelectronic devices such as OLEDs and organic solar cells is an area of active research.

Synthesis Methods

N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline can be synthesized using a multi-step synthetic route that involves the reaction of 3,4,5-triethoxybenzaldehyde with thiosemicarbazide to form 1,2,4-triazole-thiadiazole intermediate. This intermediate is then reacted with N,N-dimethylaniline to form N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline. The purity and yield of N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline has been extensively studied for its potential applications in scientific research. It has been shown to exhibit excellent photophysical properties, making it a promising candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline has also been used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and carbohydrates.

properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

N,N-dimethyl-4-[6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

InChI

InChI=1S/C23H27N5O3S/c1-6-29-18-13-16(14-19(30-7-2)20(18)31-8-3)22-26-28-21(24-25-23(28)32-22)15-9-11-17(12-10-15)27(4)5/h9-14H,6-8H2,1-5H3

InChI Key

QYLXCVDNSMPZLU-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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